molecular formula C7H11N3O B15071862 1-amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide

1-amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide

Cat. No.: B15071862
M. Wt: 153.18 g/mol
InChI Key: CRAIERWZHKRDOK-UHFFFAOYSA-N
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Description

1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide is a heterocyclic organic compound with a pyrrole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxamide functional groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylpyrrole with an amine source in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino or carboxamide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes in microbial cells. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby disrupting their function .

Comparison with Similar Compounds

  • 3,4-Dimethyl-1H-pyrrole-2-carboxamide
  • 1-Amino-3,4-dimethyl-1H-pyrrole-2-carbohydrazide

Uniqueness: 1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide is unique due to the presence of both amino and carboxamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties and different reactivity patterns in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-amino-3,4-dimethylpyrrole-2-carboxamide

InChI

InChI=1S/C7H11N3O/c1-4-3-10(9)6(5(4)2)7(8)11/h3H,9H2,1-2H3,(H2,8,11)

InChI Key

CRAIERWZHKRDOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1C)C(=O)N)N

Origin of Product

United States

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